Meptazinol is a synthetic opioid analgesic that acts as a partial agonist at opioid receptors. [] It was developed as a potential alternative to traditional opioid analgesics like Morphine, with the aim of achieving effective pain relief while minimizing adverse effects commonly associated with opioids, such as respiratory depression. [, ]
Meptazinol was first synthesized in the 1970s and has been utilized in clinical settings for pain relief. It is available in various pharmaceutical formulations, including tablets and injectable forms, primarily in Europe and some other countries.
Meptazinol is classified under the category of non-opioid analgesics and is often grouped with other drugs that exhibit similar pharmacological properties. It is not classified as a controlled substance, making it more accessible than traditional opioids.
The synthesis of meptazinol involves several key intermediates and reactions. Notably, one method for synthesizing meptazinol hydrochloride includes the coupling reaction of 3-ethoxy-2-cyclohexenyl-1-one with N-methylcaprolactam in an inert solvent under alkaline conditions. This method has been shown to yield high purity and yield rates, significantly surpassing previous synthesis techniques.
Meptazinol has a complex molecular structure characterized by a seven-membered azepane ring. Its chemical formula is with a molecular weight of approximately 233.37 g/mol. The structural features include:
The three-dimensional conformation of meptazinol has been studied using various computational methods, including molecular modeling techniques that optimize its geometry for pharmacological activity.
Meptazinol undergoes several chemical transformations during its synthesis:
The synthesis typically involves multiple steps, including:
Meptazinol's mechanism of action is multifaceted, involving interaction with various neurotransmitter systems:
Data from studies indicate that meptazinol can modulate pain perception through these pathways without the typical side effects associated with opioid analgesics.
Relevant analyses have shown that meptazinol maintains its integrity under typical pharmaceutical conditions, making it suitable for clinical use.
Meptazinol has been primarily applied in clinical settings for pain management due to its effective analgesic properties. Research continues into its potential uses in treating other conditions related to pain modulation. Additionally, studies exploring its pharmacological properties contribute to the broader understanding of non-opioid analgesics and their roles in pain management strategies.
Meptazinol (IUPAC name: 3-(3-ethyl-1-methylazepan-3-yl)phenol) is a synthetic opioid analgesic featuring a unique 3-phenylazepane scaffold distinct from classical 4-arylpiperidine opioids. Its molecular formula is C₁₅H₂₃NO (molecular weight: 233.36 g/mol), comprising a seven-membered azepane ring with an ethyl substituent at C3 and a meta-hydroxyphenyl moiety [5] [8]. The compound is commercialized as a racemic mixture due to the chiral center at C3 of the azepane ring, though enantiomeric differences exist in pharmacological activity [3] [9].
Conformational studies reveal two distinct energy states:
Table 1: Key Structural Features of Meptazinol
Feature | Description |
---|---|
Core Structure | 3-Phenylazepane (7-membered heterocycle) |
Chiral Center | C3 position; administered as racemate |
Pharmacophoric Elements | Tertiary amine (pKₐ ~9.2), phenolic hydroxyl (pKₐ ~10.2) |
Enantiomer Activity | (−)-enantiomer: Higher AChE inhibition; (+)-enantiomer: Preferential MOR binding |
The industrial synthesis of meptazinol, developed by Wyeth, involves a multi-step sequence starting from cyclohexanone derivatives [5] [8]:
Critical manufacturing challenges include:
Table 2: Industrial Synthesis Route
Step | Reaction | Key Reagents | Yield |
---|---|---|---|
1 | Michael Addition | Acrylonitrile, KOH | ~75% |
2 | Beckmann Rearrangement | Hydroxylamine, H₂SO₄ | ~60% |
3 | N-Methylation | CH₃I, NaH | ~85% |
4 | Grignard Addition | EthylMgBr | ~70% |
5 | Friedel-Crafts | Resorcinol, AlCl₃ | ~65% |
Meptazinol hydrochloride (water solubility >10 mg/mL) is the dominant salt form for clinical use [8]. Key properties include:
Stability liabilities:
Meptazinol’s poor oral bioavailability (15–25%) stems from first-pass glucuronidation and moderate water solubility [1] [5]. Prodrug approaches target the phenolic hydroxyl:
Table 3: Prodrug Performance Metrics
Prodrug Type | log D₇.₄ | Soly. (mg/mL) | Activation Site | Bioavailability Gain |
---|---|---|---|---|
Valerate Ester | 4.52 | 0.8 | Intestinal Mucosa | 2.3-fold |
Glucoside | 1.98 | 15.2 | Colonic Microbiota | 1.8-fold |
Phosphate Salt | -0.87 | >50 | Plasma Phosphatases | Parenteral use only |
Future directions include peptide-coupled transporters for CNS targeting and redox-sensitive derivatives for reduced hepatotoxicity [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7